molecular formula C9H8ClFO B8425243 4-Chloro-5-ethyl-2-fluorobenzaldehyde

4-Chloro-5-ethyl-2-fluorobenzaldehyde

Cat. No. B8425243
M. Wt: 186.61 g/mol
InChI Key: ZCWOHQXOFUJJET-UHFFFAOYSA-N
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Patent
US07576098B2

Procedure details

TiCl4 (0.90 mL) was added to 2-chloro-1-ethyl-4-fluorobenzene (645 mg, 4.1 mmol) at 0° C. and stirred to 10 min. Dichloro(methoxy)methane (0.725 mL) was added and the mixture was stirred overnight at ambient temperature. The mixture was diluted with CH2Cl2 (50 mL) and poured onto crushed ice (40 g). After stirring 30 min the layers were separated. The organic layer was washed with H2O (2×), brine (2×), dried (Na2SO4) and concentrated. Purification by flash chromatography (hexanes, EtOAc) yielded 440 mg of intermediate 390.2 as a light brown oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.18 (t, J=7.58 Hz, 3H) 2.69 (q, J=7.58 Hz, 2H) 7.05-7.29 (m, 1H) 7.67 (m, 1H) 10.23 (s, 1H).
Quantity
0.725 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
645 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.9 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH3:10].Cl[CH:12](Cl)[O:13]C>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[Cl:1][C:2]1[C:3]([CH2:9][CH3:10])=[CH:4][C:5]([CH:12]=[O:13])=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0.725 mL
Type
reactant
Smiles
ClC(OC)Cl
Step Two
Name
ice
Quantity
40 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
645 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)CC
Name
Quantity
0.9 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred to 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at ambient temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
poured
STIRRING
Type
STIRRING
Details
After stirring 30 min the layers
Duration
30 min
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
The organic layer was washed with H2O (2×), brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (hexanes, EtOAc)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C=C1CC)F
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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